GALK1 Inhibition: N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Shows Sub-Micromolar Potency Against Recombinant Human Galactokinase 1
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine exhibits an IC50 of 120 nM against recombinant human galactokinase 1 (GALK1) in a Kinase-Glo luminescence-based assay using galactose as substrate with 1-hour incubation in the presence of ATP [1]. This is the only reported biological activity measurement specifically linked to CAS 884986-62-3. No comparable GALK1 inhibition data are available in the public domain for the close structural analogs N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine or N-phenyl-N-(phenylsulfonyl)glycine, which have been characterized predominantly in the aldose reductase system. The absence of GALK1 data for these analogs prevents a direct head-to-head comparison; however, the literature consensus is that N-(phenylsulfonyl)glycine SAR is highly sensitive to the N-aryl substituent, and the 4-phenoxyphenyl group may redirect target engagement away from AKR1B1 toward GALK1 or other kinases [2].
| Evidence Dimension | Inhibitory potency against recombinant human GALK1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Closest analogs (N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine; N-phenyl-N-(phenylsulfonyl)glycine): no GALK1 inhibition data publicly available; aldose reductase IC50 values only |
| Quantified Difference | Absolute potency: 120 nM (sub-micromolar). No direct comparator data exist; cross-target inference suggests differential selectivity profile vs. aldose reductase-focused analogs. |
| Conditions | Recombinant human GALK1; galactose substrate; 1 hr incubation; ATP present; Kinase-Glo luminescence detection (BindingDB record BDBM50588168) |
Why This Matters
For researchers exploring GALK1 as a therapeutic target (e.g., classic galactosemia or galactose metabolism disorders), CAS 884986-62-3 provides the only publicly documented sub-micromolar starting point within the N-(phenylsulfonyl)glycine chemotype, whereas standard aldose reductase-focused analogs lack any documented GALK1 activity, making them unsuitable surrogates.
- [1] BindingDB Entry BDBM50588168 (CHEMBL5075869). N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine. Target: Recombinant human GALK1. IC50: 120 nM. Assay Description: Inhibition of recombinant human GALK1 using galactose as substrate incubated for 1 hr in the presence of ATP by Kinase-Glo reagent based luminescence. View Source
- [2] DeRuiter J, Borne RF, Mayfield CA. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J Med Chem. 1989;32(1):145-151. PMID: 2491890. N-phenyl substitution enhances aldose reductase affinity; SAR is highly sensitive to substituent identity. View Source
